molecular formula C22H21ClN4O B2614748 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1202983-79-6

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B2614748
CAS No.: 1202983-79-6
M. Wt: 392.89
InChI Key: YAKUIYUIWMPIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridaben: Used as a herbicide and insecticide.

    Emorfazone: An anti-inflammatory agent.

Biological Activity

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a pyridazine derivative known for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound has garnered attention due to its potential therapeutic applications, including antimicrobial and anticancer properties.

This compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21ClN4O
  • CAS Number : 1202983-79-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to modulation of cellular processes such as:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Cell Growth Regulation : It influences pathways associated with cell growth and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Cell Line IC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31845.0
OVCAR-360.0

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The specific mechanisms include the inhibition of bacterial enzyme activity, which is crucial for their survival.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activity, suggesting potential use in treating inflammatory disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A detailed study analyzed the effects of the compound on multiple cancer cell lines, confirming its role as a reversible inhibitor with competitive behavior in enzyme assays. The molecular docking studies indicated favorable interactions within the active sites of target enzymes, enhancing its potential as an anticancer agent .
  • Enzyme Inhibition Studies :
    Research highlighted that the compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases. This inhibition suggests a dual role in both cancer treatment and neuroprotection .
  • Pharmacological Evaluation :
    The pharmacological profile of this compound was evaluated through various assays that demonstrated its antibacterial action and enzyme inhibition capabilities, making it a versatile candidate for further development in pharmaceutical applications .

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-18-8-6-16(7-9-18)20-10-11-21(26-25-20)27-14-12-17(13-15-27)22(28)24-19-4-2-1-3-5-19/h1-11,17H,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUIYUIWMPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.